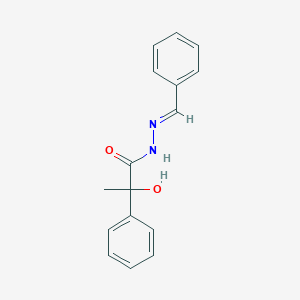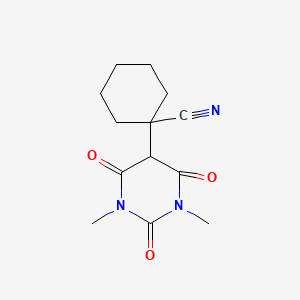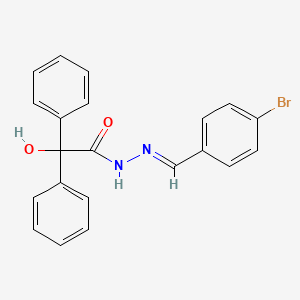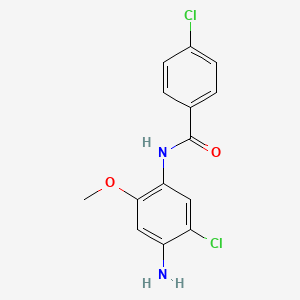
(2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride
Übersicht
Beschreibung
(2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride, also known as DPMC, is a chemical compound that is used in scientific research for its unique properties and potential applications. DPMC is a white crystalline powder that is soluble in water and other solvents. This compound has gained significant attention due to its potential use in the development of new drugs and treatments for various diseases.
Wirkmechanismus
The mechanism of action of (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride is not fully understood, but it is believed to act on various receptors and channels in the body. It has been shown to bind to the mu-opioid receptor, which is involved in pain perception and modulation. (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride also appears to modulate the activity of certain ion channels, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
Studies have shown that (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have anticonvulsant effects. (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride in lab experiments is its unique properties and potential applications. It has been shown to have a wide range of biological effects, making it a versatile compound for research purposes. However, one limitation of using (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research involving (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride. One area of interest is the development of new drugs and treatments for pain and inflammation-related disorders. (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride may also have potential applications in the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride and its potential applications in medicine.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has been extensively studied for its potential use in the development of new drugs and treatments for various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of conditions such as chronic pain, epilepsy, and inflammation-related disorders. (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
(2,4-dimethoxyphenyl)-piperidin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-11-5-6-12(13(8-11)18-2)14(16)10-4-3-7-15-9-10/h5-6,8,10,15H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMKQWNQGRTRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCNC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)-piperidin-3-ylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(dipropylamino)benzylidene]hexanohydrazide](/img/structure/B3839304.png)
![N'-[(5-nitro-2-furyl)methylene]hexanohydrazide](/img/structure/B3839312.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3839334.png)


![2,4-dichloro-6-[({2-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol](/img/structure/B3839361.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B3839372.png)

![2-butyryl-3-methoxy-7H-benzo[de]anthracen-7-one](/img/structure/B3839378.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-bromo-2-furyl)acrylonitrile](/img/structure/B3839389.png)

